(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride
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Overview
Description
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride is a chemical compound that features a brominated pyridine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethan-1-ol group. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst.
Alcohol Addition: The brominated pyridine is then reacted with an appropriate alcohol under acidic conditions to form the ethan-1-ol derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: Formation of (1R)-1-(3-bromopyridin-2-yl)ethanal or (1R)-1-(3-bromopyridin-2-yl)ethanoic acid.
Reduction: Formation of (1R)-1-(pyridin-2-yl)ethan-1-ol.
Substitution: Formation of (1R)-1-(3-aminopyridin-2-yl)ethan-1-ol or (1R)-1-(3-thiopyridin-2-yl)ethan-1-ol.
Scientific Research Applications
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, modulating their activity. The ethan-1-ol moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-chloropyridin-2-yl)ethan-1-ol hydrochloride
- (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol hydrochloride
- (1R)-1-(3-iodopyridin-2-yl)ethan-1-ol hydrochloride
Uniqueness
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(1R)-1-(3-bromopyridin-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-5,10H,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAFCJYVKKYMY-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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